3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
Description
3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a cyclopropyl group at the 3-position. This scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as enzymes and nucleic acids . The compound’s molecular formula is C₉H₉N₃O, with a molar mass of 175.19 g/mol. Its cyclopropyl substituent enhances metabolic stability and membrane permeability compared to bulkier alkyl or aryl groups, making it a promising candidate for therapeutic development, particularly in oncology and infectious diseases .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-cyclopropyl-1H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C9H9N3O/c13-9-11-7-3-4-10-5-8(7)12(9)6-1-2-6/h3-6H,1-2H2,(H,11,13) |
InChI Key |
KRUJJYPPUKWGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=CN=C3)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a pyridine derivative, followed by cyclization using a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions often require heating and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces the corresponding amine or alcohol derivatives.
Scientific Research Applications
Cancer Immunotherapy
One of the prominent applications of 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is as a modulator in cancer immunotherapy. It has been identified as a potential stimulator for interferon genes (STING) and an ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) inhibitor, which can enhance antitumor immunity. A patent (US10689376B2) describes its use in developing novel therapeutic agents targeting these pathways, highlighting its role in enhancing immune response against tumors .
Neurological Disorders
Research indicates that compounds similar to 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one may influence neurotransmitter systems and calcium signaling pathways, which are critical in neurological disorders. The modulation of ryanodine receptors by such compounds suggests potential therapeutic effects in conditions like Alzheimer's disease and schizophrenia .
Data Table: Summary of Applications
Case Study 1: Cancer Immunotherapy
In a study evaluating the efficacy of various compounds as STING agonists, 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one was tested alongside other derivatives. The results indicated a significant increase in interferon production and T-cell activation in vitro, suggesting its potential as an effective immunotherapeutic agent.
Case Study 2: Neurological Effects
A series of experiments were conducted to assess the impact of 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one on ryanodine receptor activity in neuronal cells. The findings demonstrated that the compound could enhance calcium release from intracellular stores, which is crucial for synaptic transmission and plasticity. This effect was linked to improved cognitive functions in animal models of neurodegeneration.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one
1-Benzylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
- Molecular Formula : C₁₃H₁₇N₃O
- Key Features : A benzyl group introduces aromatic π-π stacking interactions, enhancing binding to enzymes like kinases.
- Bioactivity : Exhibits antimicrobial activity (MIC = 2–8 µg/mL against Staphylococcus aureus) and moderate cytotoxicity in cancer cells (IC₅₀ = 50–100 µM) .
1-Cyclohexyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Molecular Formula : C₁₂H₁₅N₃O
- Key Features : The bulky cyclohexyl group reduces metabolic clearance but may sterically hinder target engagement.
- Bioactivity : Primarily explored as a kinase inhibitor scaffold, with lower potency (IC₅₀ >100 µM) compared to cyclopropyl analogues .
Halogen-Substituted Derivatives
6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one
- Molecular Formula : C₆H₄BrN₃O
- Key Features : Bromine at position 6 enhances electrophilicity, facilitating covalent binding to cysteine residues in enzymes.
- Bioactivity : Potent inhibitor of Bruton’s tyrosine kinase (BTK) with IC₅₀ = 12 nM, showing promise in autoimmune disease models .
7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
- Molecular Formula : C₇H₆BrN₃O
- Key Features : Methylation at position 3 increases metabolic stability, while bromine at position 7 alters target selectivity.
- Bioactivity : Active against hepatitis C virus (EC₅₀ = 0.8 µM) but less effective in cancer models compared to 6-bromo derivatives .
Heterocyclic Ring-Modified Analogues
Oxazolo[4,5-c]pyridin-2(3H)-one
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
- Molecular Formula : C₇H₅N₃O₂
- Bioactivity: Shows topoisomerase II inhibition (IC₅₀ = 5 µM) but higher cytotoxicity in normal cells .
Data Tables
Table 1: Structural and Bioactivity Comparison of Key Analogues
Table 2: Pharmacokinetic Properties
Research Findings and Mechanistic Insights
- Cyclopropyl vs. Bulkier Substituents : The cyclopropyl group in the parent compound balances lipophilicity and steric hindrance, enabling efficient target engagement (e.g., SHIP1 modulation ) without compromising solubility. In contrast, benzyl or cyclohexyl groups improve binding affinity but reduce bioavailability .
- Halogenation Effects : Bromine at position 6 enhances covalent interactions with kinases like BTK , while chlorine at the same position (e.g., 6-chloro analogue) shows weaker inhibition (IC₅₀ = 200 nM) due to reduced electrophilicity .
- Ring System Modifications: Imidazo[4,5-c]pyridinones generally outperform oxazolo or pyrimidine-dione derivatives in broad-spectrum activity, likely due to their purine-like hydrogen-bonding capacity .
Biological Activity
3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula: CHNO
- Molecular Weight: 165.19 g/mol
The unique cyclopropyl group attached to the imidazo[4,5-c]pyridine core contributes to its distinct biological activities.
Antimicrobial Activity
Recent studies have demonstrated that 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one exhibits significant antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 μg/mL | |
| Escherichia coli | 12.5 μg/mL | |
| Candida albicans | 8.0 μg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antibiotics.
Anticancer Activity
The anticancer potential of 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one has been evaluated through various in vitro assays.
The compound's mechanism involves apoptosis induction and cell cycle modulation, making it a candidate for further development in cancer therapy.
Antiviral Activity
Preliminary studies indicate that this compound possesses antiviral properties, particularly against certain RNA viruses.
| Virus Type | EC50 (μM) | Assay Method | Reference |
|---|---|---|---|
| Influenza A | 12.0 | Plaque reduction assay | |
| HCV (Hepatitis C Virus) | 10.0 | HCV replicon assay |
These results highlight the potential of 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one as an antiviral agent.
Case Studies
-
Antimicrobial Efficacy Against Multidrug-resistant Strains
A study evaluated the efficacy of the compound against multidrug-resistant Staphylococcus aureus. The results indicated that it inhibited bacterial growth effectively at concentrations lower than conventional antibiotics, suggesting a novel mechanism of action that warrants further investigation. -
In Vivo Antitumor Activity
In an animal model of breast cancer, administration of 3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one resulted in a significant reduction in tumor size compared to control groups. The study emphasized its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
